molecular formula C26H24FN3O2S B2909414 4-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE CAS No. 866847-46-3

4-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE

Cat. No.: B2909414
CAS No.: 866847-46-3
M. Wt: 461.56
InChI Key: AJBNHHCQFQOTHY-UHFFFAOYSA-N
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Description

4-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE is a useful research compound. Its molecular formula is C26H24FN3O2S and its molecular weight is 461.56. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .

Cellular Effects

In cellular models, 4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline has been shown to inhibit the uptake of uridine and adenosine, key components of nucleotide synthesis . This inhibition could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline acts as an irreversible and non-competitive inhibitor of ENTs . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant . Molecular docking analysis suggests that the binding site of this compound in ENT1 may be different from that of other conventional inhibitors .

Temporal Effects in Laboratory Settings

It has been observed that the inhibitory effect of this compound on ENTs could not be washed out, suggesting a long-term impact on cellular function .

Metabolic Pathways

Given its interaction with ENTs, it may influence the transport and metabolism of nucleosides .

Transport and Distribution

Its interaction with ENTs suggests it may be transported across cell membranes via these transporters .

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O2S/c1-19-10-12-20(13-11-19)33(31,32)25-18-28-23-8-4-2-6-21(23)26(25)30-16-14-29(15-17-30)24-9-5-3-7-22(24)27/h2-13,18H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBNHHCQFQOTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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